2-Ethyl-1-fluoro-4-nitrobenzene 2-Ethyl-1-fluoro-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1369854-05-6
VCID: VC7043418
InChI: InChI=1S/C8H8FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2H2,1H3
SMILES: CCC1=C(C=CC(=C1)[N+](=O)[O-])F
Molecular Formula: C8H8FNO2
Molecular Weight: 169.155

2-Ethyl-1-fluoro-4-nitrobenzene

CAS No.: 1369854-05-6

Cat. No.: VC7043418

Molecular Formula: C8H8FNO2

Molecular Weight: 169.155

* For research use only. Not for human or veterinary use.

2-Ethyl-1-fluoro-4-nitrobenzene - 1369854-05-6

Specification

CAS No. 1369854-05-6
Molecular Formula C8H8FNO2
Molecular Weight 169.155
IUPAC Name 2-ethyl-1-fluoro-4-nitrobenzene
Standard InChI InChI=1S/C8H8FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2H2,1H3
Standard InChI Key QMNYNWPOUAMKGG-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Ethyl-1-fluoro-4-nitrobenzene belongs to the class of monosubstituted nitrobenzenes, featuring an ethyl group at the 2-position, a fluorine atom at the 1-position, and a nitro group at the 4-position of the benzene ring . This arrangement creates distinct electronic effects: the nitro group acts as a strong electron-withdrawing moiety, while the ethyl group contributes steric bulk and mild electron-donating properties. The fluorine atom, with its high electronegativity, further polarizes the aromatic system, influencing reactivity in substitution reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₈FNO₂
Molecular Weight169.15 g/mol
SMILESCCC1=CC(=C(C=C1)F)N+[O-]
InChIKeyOEAIFKMEZXCJPG-UHFFFAOYSA-N
CAS Number1357252-94-8

Synthesis Methodologies

Nitration of Ethyl-Substituted Precursors

A patented two-step synthesis involves the nitration of 2-ethyl-1-fluorobenzene (Compound A) using a mixture of concentrated sulfuric acid and 65% nitric acid at 0–35°C . The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially orienting para to the ethyl group due to steric and electronic factors.

Key Reaction Conditions:

  • Step 1 (Nitration):

    • Mass ratio of Compound A:H₂SO₄:HNO₃ = 1:7–10:1

    • Temperature: 0°C (initial) → 30–35°C (after addition)

    • Reaction time: 15 hours

  • Step 2 (Diazotization/Fluorination):

    • Use of sodium nitrite and 50% fluoroboric acid at 0°C

    • Subsequent thermal decomposition in p-xylene at 120–130°C

This method achieves yields exceeding 85%, with purity validated by thin-layer chromatography (TLC) .

Alternative Pathways

A complementary approach described in US20220024850A1 utilizes a diazonium salt intermediate, where 2-ethyl-4-nitroaniline is diazotized and treated with hydrofluoric acid to introduce the fluorine atom . This method circumvents the need for hazardous fluorinating agents like BF₃, enhancing safety profiles.

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 200°C to release nitrogen oxides and hydrogen fluoride . Its reactivity is dominated by the nitro group, which can undergo reduction to an amine, and the fluorine atom, which participates in nucleophilic aromatic substitution under basic conditions.

Solubility and Partitioning

Preliminary data suggest limited solubility in polar solvents (e.g., water: <0.1 g/L at 25°C) but high miscibility in organic solvents like p-xylene and dichloromethane . The calculated logP (octanol-water partition coefficient) of 2.66 indicates significant hydrophobicity, favoring partitioning into lipid membranes .

Industrial Applications

Pharmaceutical Intermediates

2-Ethyl-1-fluoro-4-nitrobenzene serves as a precursor to 2-ethyl-4-fluoroaniline, a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and tyrosine kinase inhibitors . The fluorine atom enhances metabolic stability and bioavailability in final drug candidates.

Agrochemical Synthesis

In agrochemistry, the compound is alkylated to produce herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . Field trials demonstrate efficacy at application rates as low as 50 g/ha.

Exposure RouteFirst Aid Measures
Skin ContactWash with soap/water; remove contaminated clothing
InhalationMove to fresh air; administer oxygen if needed
Eye ContactFlush with water for 15 minutes

Environmental Considerations

The compound’s persistence in aquatic environments is predicted to be low (half-life <5 days), but its nitro group may contribute to eutrophication in stagnant water . Disposal via incineration with scrubbing systems is recommended to neutralize HF emissions.

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